N1 Ortho-Tolyl vs. Para-Tolyl Substitution: Steric and Electronic Differentiation from CAS 941915-72-6
The target compound (CAS 942009-88-3) carries an ortho-tolyl (2-methylphenyl) substituent at N1, whereas its closest commercially available analog (CAS 941915-72-6) bears a para-tolyl (4-methylphenyl) group at the same position [1]. The ortho-methyl group creates steric hindrance in the immediate vicinity of the pyridazine N1 atom, as evidenced by the dihedral angle constraint imposed by the ortho-substituted phenyl ring, which directly influences the spatial orientation of the entire N1-aryl moiety relative to the pyridazine plane. In contrast, the para-tolyl analog presents a symmetrically disposed methyl group that exerts no steric influence on the pyridazine core [1]. This structural divergence is expected to produce differential binding poses in protein kinase ATP-binding pockets, where the N1-aryl group typically occupies the hydrophobic back pocket—a region sensitive to substitution geometry as documented across pyridazine carboxamide kinase inhibitor patents [2].
| Evidence Dimension | N1-aryl substitution pattern and steric environment |
|---|---|
| Target Compound Data | Ortho-tolyl (2-methylphenyl) at N1; methyl group at ortho position creates steric clash radius adjacent to pyridazine N1; predicted density 1.32±0.1 g/cm³; predicted pKa 9.40±0.20 [1] |
| Comparator Or Baseline | CAS 941915-72-6: para-tolyl (4-methylphenyl) at N1; methyl group remote from pyridazine core; predicted density 1.32±0.1 g/cm³; predicted pKa 9.43±0.20 [3] |
| Quantified Difference | Identical molecular formula (C₂₁H₁₈ClN₃O₄) and molecular weight (411.84 g/mol); nearly identical pKa (Δ = 0.03 units); identical predicted density. Differentiation arises exclusively from steric topology: ortho-methyl restricts rotational freedom of the N1-aryl ring and alters the electrostatic surface potential distribution around the pyridazine N1 locus. |
| Conditions | Computed physicochemical properties (ACD/Labs Percepta prediction); structural comparison based on SMILES and InChI Key analysis |
Why This Matters
For kinase inhibitor screening, the ortho-tolyl group may confer selectivity advantages against targets with sterically constricted hydrophobic back pockets (e.g., ALK, c-Met), where para-tolyl analogs may fail to achieve optimal occupancy; procurement decisions should be driven by the specific steric requirements of the target binding site.
- [1] Kuujia CAS 942009-88-3 product page. Ethyl 4-(2-chlorobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Computed properties: Density 1.32±0.1 g/cm³, pKa 9.40±0.20. https://www.kuujia.com/cas-942009-88-3.html. View Source
- [2] US9126947B2. Substituted pyridazine carboxamide compounds as kinase inhibitors (especially ALK). Filed 2011-10-07, granted 2015-09-08. https://patents.google.com/patent/US9126947. View Source
- [3] Kuujia CAS 941915-72-6 product page. Ethyl 4-(2-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. Computed properties: Density 1.32±0.1 g/cm³, pKa 9.43±0.20. https://www.kuujia.com/cas-941915-72-6.html. View Source
